molecular formula C11H12N2O2 B1589542 Ethyl 5-amino-1H-indole-2-carboxylate CAS No. 71086-99-2

Ethyl 5-amino-1H-indole-2-carboxylate

Cat. No. B1589542
Key on ui cas rn: 71086-99-2
M. Wt: 204.22 g/mol
InChI Key: WCGCOZXVVVIAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915300B2

Procedure details

5-Nitro-1H-indole-2-carboxylic acid ethyl ester (14.9 mmol) was suspended in acetone (50 ml) and added to a mixture of titanium(III) chloride (91 ml, >10% in 2M hydrochloric acid) and ammonium acetate (265 ml, 4M). The reaction was stirred for 2 h and neutralized with saturated sodium hydrogen carbonate. The mixture was extracted with ethyl acetate (100 ml) and the organic layer dried (MgSO4). The solvent was removed in vacuo to give a light brown solid which was purified by silica chromatography to give the title compound as an off-white solid (1.57 g) m/z=205 in MS ES+.
Quantity
14.9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
265 mL
Type
reactant
Reaction Step Four
Quantity
91 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([N+:15]([O-])=O)=[CH:10][CH:9]=2)=[O:5])[CH3:2].C([O-])(=O)C.[NH4+].C(=O)([O-])O.[Na+]>CC(C)=O.[Cl-].[Ti+3].[Cl-].[Cl-]>[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([NH2:15])=[CH:10][CH:9]=2)=[O:5])[CH3:2] |f:1.2,3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
14.9 mmol
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
265 mL
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
91 mL
Type
catalyst
Smiles
[Cl-].[Ti+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a light brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by silica chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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